molecular formula C13H23NO B12586125 2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)- CAS No. 650599-21-6

2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)-

Cat. No.: B12586125
CAS No.: 650599-21-6
M. Wt: 209.33 g/mol
InChI Key: TXQQTWFHLUEQHH-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)- is a spirocyclic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of the 2-(1,1-dimethylethyl) group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the intramolecular cyclization of gabapentin, a known pharmaceutical compound, to form the spirocyclic structure . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-(1,1-dimethylethyl) group in 2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)- imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution. These properties can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

CAS No.

650599-21-6

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

2-tert-butyl-2-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C13H23NO/c1-12(2,3)14-10-13(9-11(14)15)7-5-4-6-8-13/h4-10H2,1-3H3

InChI Key

TXQQTWFHLUEQHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC2(CCCCC2)CC1=O

Origin of Product

United States

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